

An In-depth Technical Guide to Viniferol D: Discovery, Natural Sources, and Characterization

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Compound of Interest		
Compound Name:	Viniferol D	
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Introduction

Viniferol D is a resveratrol trimer, a class of oligostilbenes that have garnered significant interest in the scientific community for their potential therapeutic properties. As derivatives of resveratrol, these compounds are being investigated for a range of biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and chemical characterization of (+)-**Viniferol D**, intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery of (+)-Viniferol D

(+)-Viniferol **D** was first isolated and identified in 2003 by a team of researchers led by Yoshiaki Takaya and Masatake Niwa from the Faculty of Pharmacy at Meijo University in Nagoya, Japan. The discovery was the result of their ongoing investigation into the chemical constituents of Vitis vinifera 'Kyohou', a popular table grape cultivar in Japan.[1] Their work, published in the journal HETEROCYCLES, described **Viniferol D** as a novel stilbenetrimer possessing a unique bicyclo[5.3.0]decane ring system.[1]

Natural Sources



To date, the primary natural source of (+)-**Viniferol D** identified is the grapevine, Vitis vinifera. Specifically, it has been isolated from the following parts of the 'Kyohou' cultivar:

- Stems: The initial discovery and isolation of **Viniferol D** were from the stems of Vitis vinifera 'Kyohou'.[1] Grape stems are a significant byproduct of the viticulture industry and represent a potential source for the extraction of this and other bioactive stilbenoids.
- Roots: Subsequent research by the same group also identified Viniferol D in the roots of the 'Kyohou' grapevines.[2]

While other stilbenes are found in various parts of the grapevine, including leaves and canes, the presence of **Viniferol D** in these parts has not been explicitly reported.

Physicochemical Properties

The fundamental physicochemical properties of (+)-Viniferol D are summarized in the table below.

Property	Value	Reference
Molecular Formula	C42H32O9	[1]
Molecular Weight	680.7 g/mol	
Appearance	Amorphous Powder	_
Optical Rotation	[α]D^25 +85.0 (c 0.1, MeOH)	_
UV (MeOH) λmax (log ε)	225 (4.78), 284 (4.35) nm	_
IR (film) νmax	3350 (OH), 1610, 1515, 1450 cm-1	_

Experimental Protocols

The following sections detail the methodologies employed in the original discovery paper for the isolation and structural elucidation of (+)-Viniferol D.

Plant Material

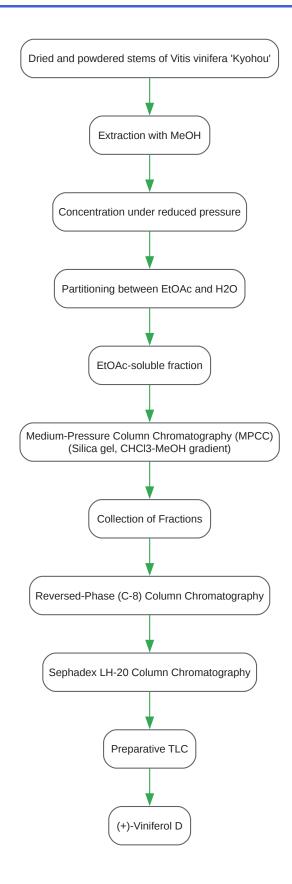


The stems of Vitis vinifera 'Kyohou' were collected in Wakayama Prefecture, Japan.

Extraction and Isolation

A generalized workflow for the extraction and isolation of **Viniferol D** is presented below.





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Caption: Generalized workflow for the isolation of (+)-Viniferol D.



Detailed Protocol:

- The dried and powdered stems of Vitis vinifera 'Kyohou' were extracted with methanol (MeOH).
- The methanolic extract was concentrated under reduced pressure.
- The resulting residue was partitioned between ethyl acetate (EtOAc) and water (H2O).
- The EtOAc-soluble fraction was subjected to medium-pressure column chromatography (MPCC) on silica gel using a gradient solvent system of chloroform (CHCl3) and methanol (MeOH).
- Fractions containing stilbene trimers were further purified by a combination of reversedphase (C-8) column chromatography, Sephadex LH-20 column chromatography, and preparative thin-layer chromatography (TLC) to yield pure (+)-Viniferol D.

Structural Elucidation

The structure of (+)-**Viniferol D** was determined using a combination of spectroscopic methods, including:

- UV Spectroscopy: To determine the ultraviolet absorption maxima.
- IR Spectroscopy: To identify functional groups.
- Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (such as NOESY and DIFNOE) experiments were conducted to elucidate the complex threedimensional structure and establish the relative stereochemistry of the molecule.

Spectroscopic Data

The following tables summarize the 1H and 13C NMR data for (+)-**Viniferol D** as reported in the discovery paper. The spectra were recorded in methanol-d4 (CD3OD).



Table 1: 1H NMR Data for (+)-Viniferol D (500 MHz,

CD3OD)

Proton	Chemical Shift (δ, ppm)	Multiplicity (J, Hz)
H-7a	4.25	d (2.9)
H-8a	4.88	d (2.9)
H-7b	4.95	d (0.5)
H-8b	3.98	dd (8.5, 0.5)
H-7c	4.55	d (8.1)
H-8c	4.15	dd (8.5, 8.1)

(Note: Aromatic proton signals are not detailed in this summary for brevity but were fully assigned in the original publication.)

Table 2: 13C NMR Data for (+)-Viniferol D (125 MHz,

CD3OD)

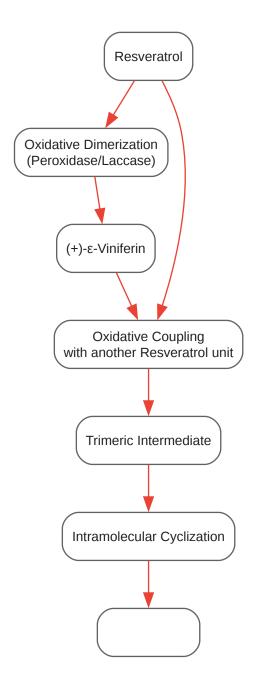
Carbon	Chemical Shift (δ, ppm)
C-7a	93.3
C-8a	55.7
C-7b	61.2
C-8b	54.1
C-7c	58.9
C-8c	50.1

(Note: Aromatic carbon signals are not detailed in this summary.)

Proposed Biosynthesis



The biogenesis of (+)-**Viniferol D** is believed to proceed from the oxidative oligomerization of resveratrol. The proposed precursor is (+)-ε-viniferin, a resveratrol dimer. The formation of the complex trimeric structure of **Viniferol D** likely involves further enzymatic oxidation and subsequent intramolecular cyclization reactions.



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Caption: Proposed biosynthetic pathway of (+)-Viniferol D.



Biological Activity and Signaling Pathways

As of the current literature review, there is a notable lack of specific studies on the biological activities and signaling pathways modulated by pure (+)-**Viniferol D**. While the broader class of stilbenes from Vitis vinifera, including resveratrol and other viniferins, have been extensively studied for their antioxidant, anti-inflammatory, and anticancer properties, data specifically for **Viniferol D** is not yet available in the public domain.

Therefore, no quantitative data on the biological activity (e.g., IC50 values) or diagrams of specific signaling pathways for **Viniferol D** can be provided at this time. Further research is required to elucidate the pharmacological potential of this specific stilbenetrimer.

Conclusion

(+)-Viniferol **D** is a structurally unique resveratrol trimer isolated from the stems and roots of Vitis vinifera 'Kyohou'. Its discovery has added to the rich diversity of stilbenoid compounds found in grapevines. While the methods for its isolation and the spectroscopic data for its characterization have been established, a significant gap exists in the understanding of its biological activities and mechanisms of action. This presents an opportunity for future research to explore the pharmacological potential of **Viniferol D**, which could lead to the development of new therapeutic agents. The detailed experimental protocols and spectroscopic data provided in this guide serve as a foundational resource for scientists and researchers looking to further investigate this promising natural product.

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